molecular formula C7H14O3 B1587438 4,4-Dimethoxy-tetrahydro-4H-pyran CAS No. 28218-71-5

4,4-Dimethoxy-tetrahydro-4H-pyran

Cat. No.: B1587438
CAS No.: 28218-71-5
M. Wt: 146.18 g/mol
InChI Key: FBZWVZPRCICVPX-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-tetrahydro-4H-pyran is an organic compound with the molecular formula C7H14O3. It is also known as tetrahydro-4H-pyran-4-one dimethyl acetal. This compound is characterized by a six-membered ring containing one oxygen atom and two methoxy groups attached to the same carbon atom. It is commonly used as a reagent in organic synthesis, particularly for protecting alcohols .

Mechanism of Action

Target of Action

It is known to be a reagent for protecting alcohols , suggesting that its targets could be alcohol groups in various biochemical contexts.

Mode of Action

The mode of action of 4,4-Dimethoxy-tetrahydro-4H-pyran involves its interaction with its targets, likely alcohol groups, in a protective capacity .

Biochemical Pathways

Given its role as a protecting reagent for alcohols , it may influence pathways where alcohol groups play a crucial role.

Result of Action

As a protecting reagent for alcohols , it may prevent unwanted reactions involving these groups, thereby influencing the overall outcome of certain biochemical reactions.

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethoxy-tetrahydro-4H-pyran can be synthesized from tetrahydro-4H-pyran-4-one and methanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction scheme is as follows:

Tetrahydro-4H-pyran-4-one+2MethanolAcid CatalystThis compound+Water\text{Tetrahydro-4H-pyran-4-one} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Tetrahydro-4H-pyran-4-one+2MethanolAcid Catalyst​this compound+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of tetrahydro-4H-pyran-4-one and methanol into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-tetrahydro-4H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethoxy-tetrahydro-4H-pyran is used in various scientific research applications, including:

    Organic Synthesis: It serves as a protecting group for alcohols, allowing for selective reactions on other functional groups.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-one: The parent compound from which 4,4-Dimethoxy-tetrahydro-4H-pyran is derived.

    4-Methoxytetrahydro-4H-pyran: A related compound with one methoxy group.

    Tetrahydro-2H-pyran-4-one dimethyl acetal: Another acetal derivative with similar properties.

Uniqueness

This compound is unique due to its dual methoxy groups, which provide enhanced stability and protection for alcohols compared to mono-methoxy derivatives. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .

Properties

IUPAC Name

4,4-dimethoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWVZPRCICVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391695
Record name 4,4-dimethoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28218-71-5
Record name 4,4-dimethoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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